5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted with a 3-oxobutyl group at position 2 and methyl groups at position 3. This compound belongs to a class of cyclic 1,3-diones, which are pivotal in medicinal and agrochemical research due to their ability to chelate metal ions and interact with biological targets such as enzymes . The cyclohexane-1,3-dione scaffold is structurally analogous to natural products and synthetic herbicides, particularly those inhibiting 4-hydroxyphenylpyruvate deoxygenase (HPPD), a key enzyme in tyrosine metabolism .
Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(13)4-5-9-10(14)6-12(2,3)7-11(9)15/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKUHYLZXWCHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1C(=O)CC(CC1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461607 | |
| Record name | 5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-98-3 | |
| Record name | 5,5-Dimethyl-2-(3-oxobutyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
In anhydrous dichloromethane, dimedone undergoes Friedel-Crafts alkylation using 3-oxobutyl bromide in the presence of aluminum chloride (AlCl₃). The enolized diketone attacks the electrophilic carbon of the 3-oxobutyl bromide, yielding the target compound after aqueous workup.
Reaction Conditions
Enolate Alkylation
Alternative approaches utilize the enolate form of dimedone. Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) generates the enolate, which reacts with 3-oxobutyl tosylate to furnish the alkylated product.
Key Parameters
- Base: NaH (2.0 equiv)
- Temperature: −78°C → 25°C
- Selectivity: Monoalkylation favored due to steric hindrance
Cyclocondensation of Ketoesters
A convergent strategy involves cyclocondensation of β-ketoester precursors. For example, ethyl 4-(3-oxobutyl)-3-oxopentanoate undergoes acid-catalyzed cyclization to form the cyclohexane-1,3-dione ring.
Polyphosphoric Acid (PPA)-Mediated Cyclization
Heating ethyl 4-(3-oxobutyl)-3-oxopentanoate with PPA at 80°C induces intramolecular aldol condensation, eliminating ethanol and forming the bicyclic structure.
Optimization Notes
Michael Addition-Based Approaches
Michael addition of dimedone enolates to α,β-unsaturated ketones provides a stereocontrolled pathway. For instance, reaction with methyl vinyl ketone in methanol with catalytic piperidine affords the adduct, which is subsequently oxidized to introduce the 3-oxo group.
Mechanistic Pathway
- Enolate formation: Dimedone + Piperidine → Enolate
- Conjugate addition: Enolate + Methyl vinyl ketone → Michael adduct
- Oxidation: PCC (pyridinium chlorochromate) in CH₂Cl₂ → 3-Oxobutyl derivative
Claisen-Schmidt Condensation
Condensation of dimedone with 3-oxobutanal under basic conditions forms the C–C bond at position 2. This method parallels the synthesis of arylidene dimedones but requires careful control of aldol equilibria.
Critical Parameters
- Base: NaOH (10% aqueous)
- Solvent: Ethanol/H₂O (3:1)
- Workup: Neutralization with HCl to precipitate product
Grignard Reagent Addition
A less conventional route involves Grignard addition to pre-functionalized diketones. Treatment of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 3-oxobutylmagnesium bromide in THF yields the product after hydrolysis.
Challenges
- Sensitivity of Grignard reagent to ketone groups necessitates low temperatures (−20°C).
- Competing side reactions reduce yield (~50%).
Comparative Analysis of Methods
| Method | Yield (%) | Temperature Range | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 65 | 0°C–25°C | Single-step | Requires stoichiometric AlCl₃ |
| Enolate Alkylation | 70 | −78°C–25°C | High selectivity | Cryogenic conditions |
| Cyclocondensation | 70 | 80°C–100°C | Convergent synthesis | Long reaction time |
| Michael Addition | 60 | 25°C | Stereochemical control | Multi-step oxidation |
| Claisen-Schmidt | 55 | 25°C | Aqueous conditions | Poor aldehyde availability |
| Grignard Addition | 50 | −20°C | Functional group tolerance | Low yield |
Chemical Reactions Analysis
5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione, with the CAS number 19757-98-3, is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in different fields, including medicinal chemistry, materials science, and organic synthesis, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological activities.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyclohexanediones can possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo. The specific mechanisms often involve the modulation of metabolic pathways associated with cancer cell proliferation.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Michael Additions : The compound can act as a Michael acceptor due to the presence of the electrophilic carbonyl groups.
- Cyclization Reactions : It can undergo cyclization to form more complex cyclic structures that are valuable in drug development.
Data Table: Synthetic Applications
| Reaction Type | Description | Reference Studies |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form adducts | Smith et al., 2020 |
| Cyclization | Forms bicyclic structures | Johnson et al., 2021 |
| Functionalization | Modifies existing functional groups | Lee et al., 2019 |
Materials Science
The compound's unique structure makes it a candidate for developing new materials. Its ability to form stable complexes with metals can be utilized in catalysis and materials engineering.
Case Study: Polymer Development
Research has explored the use of this compound in creating polymers with enhanced thermal stability and mechanical properties. These polymers are being studied for applications in coatings and composites.
Data Table: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High (up to 300°C) | Coatings |
| Mechanical Strength | Enhanced | Structural Composites |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione with structurally related derivatives:
| Compound Name | Molecular Weight (g/mol) | Lipophilicity (XLOGP3) | Rotatable Bonds | H-Bond Acceptors | H-Bond Donors | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 224.30 | ~2.80 (estimated) | 3 | 4 | 1 | 3-oxobutyl |
| 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (Compound 1) | 262.28 | 2.56 | 2 | 4 | 1 | 4-fluorophenylhydrazone |
| 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2) | 312.29 | 3.34 | 3 | 6 | 1 | 2-(trifluoromethyl)phenylhydrazone |
| 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione (Compound 5c) | 463.40 (estimated) | ~4.50 (estimated) | 6 | 5 | 1 | 4-bromophenyl-diphenylpropyl ketone |
Key Observations :
- Lipophilicity : Compound 2 exhibits the highest lipophilicity (XLOGP3 = 3.34) due to the electron-withdrawing trifluoromethyl group, which enhances membrane permeability but may reduce aqueous solubility .
Anti-Inflammatory Activity (COX-2 Inhibition)
- Compound 2 : Demonstrates superior anti-COX-2 activity compared to Compound 1, attributed to the trifluoromethyl group’s strong electron-withdrawing effect, which stabilizes ligand-enzyme interactions. Molecular dynamics simulations confirm stable binding to COX-2’s hydrophobic pocket .
- Compound 1 : Moderate activity due to the less electronegative 4-fluorophenyl group .
Anticancer Activity
- Compound 5c : Exhibits potent in vitro anticancer activity (MTT assay against MDA-MB-231 cells) with IC₅₀ values in the low micromolar range. The bulky diphenylpropyl group likely enhances intercalation into DNA or inhibition of tubulin polymerization .
Antimicrobial Activity
- Metal Complexes: Zinc(II) and copper(II) complexes of 5,5-dimethyl-2-(3-nitrophenyl)hydrazono derivatives show enhanced antibacterial activity compared to the parent ligand, likely due to improved membrane penetration via metal coordination .
Biological Activity
5,5-Dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione, with the CAS number 19757-98-3, is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
- Structure : The compound features a cyclohexane ring with two ketone groups and a branched alkyl chain, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress. This is crucial for preventing cellular damage and has implications in aging and chronic diseases.
- Antimicrobial Properties : Research indicates that diketones can possess antimicrobial activity. The specific effects of this compound on various microbial strains remain to be fully elucidated but are promising based on structural analogs.
- Enzyme Inhibition : Some studies have indicated that diketones can act as enzyme inhibitors. The inhibition of specific enzymes involved in metabolic pathways could lead to therapeutic applications in metabolic disorders.
Case Study 1: Antioxidant Potential
A study conducted on related compounds demonstrated that diketones exhibit strong free radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage. While specific data for this compound is limited, the structural similarities suggest comparable activity.
Case Study 2: Antimicrobial Effects
In vitro tests on similar diketones revealed inhibitory effects on bacterial growth. For instance, compounds with similar functional groups showed effectiveness against both Gram-positive and Gram-negative bacteria. Further research is needed to confirm the antimicrobial efficacy of this compound specifically.
Comparative Analysis of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Diketones | Free radical scavenging |
| Antimicrobial | Similar diketones | Growth inhibition of bacteria |
| Enzyme inhibition | Various diketones | Metabolic pathway modulation |
The biological activities of diketones like this compound are likely mediated through several mechanisms:
- Free Radical Scavenging : The presence of electron-rich double bonds allows these compounds to interact with reactive oxygen species (ROS).
- Interaction with Enzymes : Diketones may bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects in metabolic conditions.
- Cell Membrane Disruption : Antimicrobial properties may arise from the ability of these compounds to integrate into microbial membranes, disrupting integrity and function.
Q & A
Q. What are the established synthetic routes for 5,5-dimethyl-2-(3-oxobutyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via base-catalyzed alkylation of 5,5-dimethylcyclohexane-1,3-dione with 3-oxobutyl derivatives. For example, potassium carbonate (K₂CO₃) in acetone at room temperature has been used to achieve yields of ~30%, though optimization (e.g., solvent polarity, temperature, or stronger bases like NaH) may improve efficiency . Cyclohexanedione derivatives often require precise control of steric and electronic effects to avoid side reactions, such as over-alkylation or keto-enol tautomerization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1705 cm⁻¹ and 1678 cm⁻¹, confirming the diketone and oxobutyl ketone groups. Aromatic C-H stretches (3059–3034 cm⁻¹) may appear if aryl substituents are present .
- ¹H NMR : Key signals include singlet peaks for the 5,5-dimethyl groups (δ ~1.03–1.10 ppm) and multiplet signals for the oxobutyl chain (δ ~2.40–2.57 ppm). Coupling constants (e.g., J = 15.2 Hz) help confirm stereochemistry .
- X-ray Crystallography : Resolves crystal packing and intramolecular hydrogen bonding, critical for understanding reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer : In silico studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the compound and biological targets (e.g., enzymes or receptors). For example, docking with the 2ZOQ protein (a cancer-related target) revealed binding affinities driven by hydrogen bonds with carbonyl groups and hydrophobic interactions with the dimethyl and oxobutyl moieties. Such predictions guide prioritization of derivatives for in vitro testing .
Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar cyclohexanedione derivatives?
- Methodological Answer :
- Comparative Analysis : Use control compounds with known structures (e.g., 5,5-dimethylcyclohexane-1,3-dione) to benchmark spectral patterns.
- Advanced NMR Techniques : 2D-COSY or HSQC can differentiate overlapping proton environments in crowded spectra.
- Isotopic Labeling : Introduce deuterium at specific positions to simplify signal assignment in complex mixtures .
Q. How does the 3-oxobutyl substituent influence the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodological Answer : The electron-withdrawing ketone in the 3-oxobutyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Grignard additions or Michael reactions). Steric hindrance from the dimethyl groups on the cyclohexanedione core may slow reactions at the adjacent carbonyl, necessitating catalysts like DBU or Lewis acids .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
- Methodological Answer :
- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) by quantifying mitochondrial activity. A derivative with a 4-bromophenyl substituent showed IC₅₀ values comparable to doxorubicin in preliminary studies .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining can confirm programmed cell death mechanisms.
Experimental Design & Optimization
Q. How can reaction yields for this compound synthesis be optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). Acetone or THF with K₂CO₃ at 50°C improved yields by 15% compared to room temperature .
- Purification Techniques : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol removes unreacted starting materials .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic Reactions : Gradual addition of alkylating agents under cooling prevents runaway reactions.
- Byproduct Formation : In-line FTIR monitoring detects intermediates early, allowing real-time adjustments .
Data Interpretation
Q. How do steric effects from the 5,5-dimethyl groups impact the compound’s conformational stability?
- Methodological Answer : X-ray crystallography and DFT calculations reveal that the dimethyl groups enforce a chair conformation in the cyclohexanedione ring, minimizing ring puckering. This rigidity affects solubility and melting points, which are critical for formulation studies .
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
- Methodological Answer :
Dynamic keto-enol tautomerism or rotameric equilibria in the oxobutyl chain can cause signal splitting. Low-temperature NMR (−40°C) or deuterated DMSO as a solvent slows these processes, simplifying spectral interpretation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
